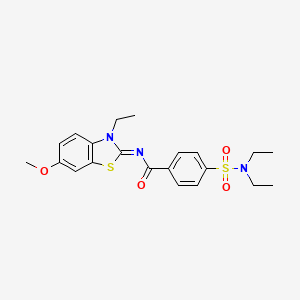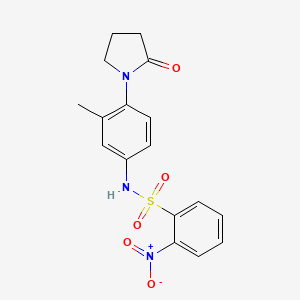![molecular formula C20H21N3O4S B2675900 N-(2,5-dimethoxyphenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide CAS No. 688336-15-4](/img/structure/B2675900.png)
N-(2,5-dimethoxyphenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethoxyphenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide, also known as DMTS, is a chemical compound that has been of great interest in scientific research due to its potential applications in the field of medicine. DMTS is structurally similar to other compounds that have been found to have therapeutic effects, and research has shown that it may have similar properties.
科学的研究の応用
Anticonvulsant Activity
A study by Aktürk et al. (2002) identified anticonvulsant activities in omega-(1H-imidazol-1-yl)-N-phenylacetamide derivatives, which are structurally related to N-(2,5-dimethoxyphenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide. These compounds showed effectiveness against seizures induced by maximal electroshock (MES), highlighting the potential of such chemical structures in anticonvulsant applications (Aktürk et al., 2002).
Tumor Inhibition and Antioxidant Properties
M. Faheem's research (2018) on novel derivatives of 1,3,4-oxadiazole and pyrazole, including compounds structurally similar to the subject compound, showed significant potential for tumor inhibition and antioxidant activities. These findings suggest a role in combating cancer and oxidative stress (Faheem, 2018).
Carbonic Anhydrase Inhibitory Activities
A study by Kucukoglu et al. (2016) investigated polymethoxylated-pyrazoline benzene sulfonamides, which are similar to this compound. These compounds displayed inhibitory effects on carbonic anhydrase isoenzymes, suggesting potential therapeutic applications in conditions involving these enzymes (Kucukoglu et al., 2016).
Antinociceptive Pharmacology
Research by Porreca et al. (2006) on a compound structurally related to this compound highlighted its antinociceptive properties, indicating its potential in pain management therapies (Porreca et al., 2006).
Antimicrobial and Enzyme Inhibition
A study by Rehman et al. (2013) synthesized derivatives including 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide, similar to the subject compound. These compounds demonstrated significant activity against acetylcholinesterase and lipoxygenase enzymes, suggesting potential in antimicrobial applications (Rehman et al., 2013).
Photophysical Properties
Research by Watanabe et al. (2010) explored sulfanyl-substituted bicyclic dioxetanes, which share structural characteristics with the compound . This study's focus on chemiluminescence properties indicates potential applications in photophysical and photochemical studies (Watanabe et al., 2010).
Cardiovascular Effects
Diederen and Kadatz (1981) researched benzimidazole derivatives, which are structurally related to the target compound. Their impact on cardiovascular activities, particularly on heart rate and blood pressure, suggests potential implications in cardiovascular pharmacology (Diederen & Kadatz, 1981).
Photochromism Studies
A study by Bai et al. (2010) on dimers of 4,5‐diaryl‐2‐(2,5‐dimethylthiophen‐3‐yl)imidazolyl, closely related to the subject compound, investigated photochromism in solutions. This reveals possible applications in material sciences and photodynamic therapies (Bai et al., 2010).
特性
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-25-15-6-4-14(5-7-15)23-11-10-21-20(23)28-13-19(24)22-17-12-16(26-2)8-9-18(17)27-3/h4-12H,13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZDDBWSKDQMKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Fluorophenyl)-3-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea](/img/structure/B2675819.png)
![[3-(Benzimidazol-1-yl)azetidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B2675820.png)
![2-[(2-chlorophenyl)methylsulfanyl]-3-methyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2675821.png)
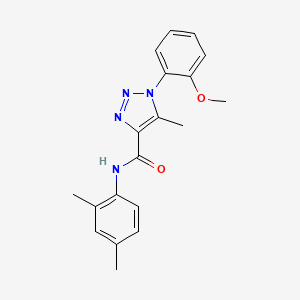
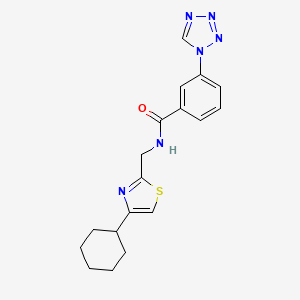
![3-(1-Bicyclo[1.1.1]pentanyl)pyrrolidine;hydrochloride](/img/structure/B2675827.png)
![1-((4-methoxy-3-nitrophenyl)sulfonyl)-1H-benzo[d]imidazole](/img/structure/B2675828.png)
![(E)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(4-methoxyphenyl)acrylamide](/img/structure/B2675829.png)
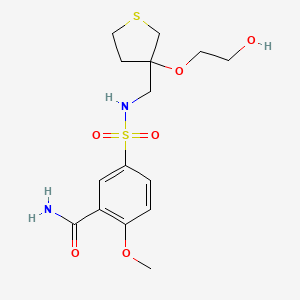
![2-(4-fluorophenyl)-3-(hydroxymethyl)-5-(2-methoxyethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2675833.png)

